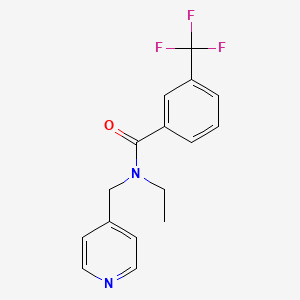
N-ethyl-N-(4-pyridinylmethyl)-3-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-N-(4-pyridinylmethyl)-3-(trifluoromethyl)benzamide, also known as A-804598, is a potent and selective antagonist of the P2X7 receptor. The P2X7 receptor is a member of the purinergic receptor family, which is involved in various physiological and pathological processes, including inflammation, pain, and immune response. A-804598 has been widely used in scientific research to investigate the role of the P2X7 receptor in different biological systems.
作用機序
N-ethyl-N-(4-pyridinylmethyl)-3-(trifluoromethyl)benzamide acts as a competitive antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. The P2X7 receptor is involved in various physiological and pathological processes, including inflammation, pain, and immune response. N-ethyl-N-(4-pyridinylmethyl)-3-(trifluoromethyl)benzamide binds to the P2X7 receptor and prevents the influx of calcium ions, which is required for the activation of downstream signaling pathways.
Biochemical and physiological effects:
N-ethyl-N-(4-pyridinylmethyl)-3-(trifluoromethyl)benzamide has been shown to have various biochemical and physiological effects, depending on the biological system under investigation. For example, N-ethyl-N-(4-pyridinylmethyl)-3-(trifluoromethyl)benzamide has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in macrophages and microglia, indicating its potential anti-inflammatory effect. Moreover, N-ethyl-N-(4-pyridinylmethyl)-3-(trifluoromethyl)benzamide has been shown to modulate the release of neurotransmitters, such as glutamate and GABA, in the brain, suggesting its potential neuromodulatory effect. In addition, N-ethyl-N-(4-pyridinylmethyl)-3-(trifluoromethyl)benzamide has been found to regulate bone formation and resorption, indicating its potential effect on bone metabolism.
実験室実験の利点と制限
N-ethyl-N-(4-pyridinylmethyl)-3-(trifluoromethyl)benzamide has several advantages and limitations for lab experiments. One of the advantages is its high potency and selectivity for the P2X7 receptor, which allows for specific targeting of this receptor in different biological systems. Moreover, N-ethyl-N-(4-pyridinylmethyl)-3-(trifluoromethyl)benzamide has been shown to have good pharmacokinetic properties, including good oral bioavailability and brain penetration, which makes it suitable for in vivo studies. However, one of the limitations of N-ethyl-N-(4-pyridinylmethyl)-3-(trifluoromethyl)benzamide is its relatively low solubility in water, which can limit its use in some experimental settings. In addition, N-ethyl-N-(4-pyridinylmethyl)-3-(trifluoromethyl)benzamide has been shown to have some off-target effects, which should be taken into consideration when interpreting the results of experiments.
将来の方向性
There are several future directions for the use of N-ethyl-N-(4-pyridinylmethyl)-3-(trifluoromethyl)benzamide in scientific research. One of the directions is to investigate its potential therapeutic application in different diseases, such as inflammatory diseases, neurological disorders, and bone-related diseases. Moreover, further studies are needed to elucidate the molecular mechanisms underlying the effects of N-ethyl-N-(4-pyridinylmethyl)-3-(trifluoromethyl)benzamide on different biological systems. In addition, the development of new analogs of N-ethyl-N-(4-pyridinylmethyl)-3-(trifluoromethyl)benzamide with improved pharmacokinetic properties and selectivity for the P2X7 receptor could lead to the discovery of new drugs for the treatment of various diseases.
合成法
The synthesis of N-ethyl-N-(4-pyridinylmethyl)-3-(trifluoromethyl)benzamide involves several steps, including the reaction of 3-(trifluoromethyl)benzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-ethyl-N-(4-pyridinylmethyl)amine in the presence of a base to give N-ethyl-N-(4-pyridinylmethyl)-3-(trifluoromethyl)benzamide. The overall yield of the synthesis is around 20%.
科学的研究の応用
N-ethyl-N-(4-pyridinylmethyl)-3-(trifluoromethyl)benzamide has been extensively used in scientific research to investigate the role of the P2X7 receptor in different biological systems, including the immune system, central nervous system, and bone metabolism. For example, N-ethyl-N-(4-pyridinylmethyl)-3-(trifluoromethyl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines in macrophages and microglia, suggesting its potential therapeutic application in inflammatory diseases. Moreover, N-ethyl-N-(4-pyridinylmethyl)-3-(trifluoromethyl)benzamide has been found to modulate the release of neurotransmitters in the brain, indicating its potential use in the treatment of neurological disorders. In addition, N-ethyl-N-(4-pyridinylmethyl)-3-(trifluoromethyl)benzamide has been shown to regulate bone formation and resorption, suggesting its potential use in the treatment of bone-related diseases.
特性
IUPAC Name |
N-ethyl-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O/c1-2-21(11-12-6-8-20-9-7-12)15(22)13-4-3-5-14(10-13)16(17,18)19/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLKMHCVVXRCGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=NC=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aS*,8aR*)-6-[(3-ethylisoxazol-5-yl)methyl]-1-(3-methoxypropyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5397858.png)

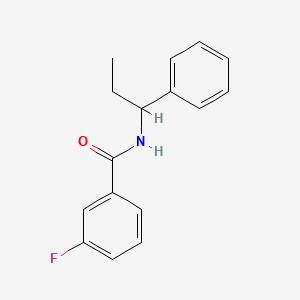
![2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5397873.png)
![4'-[2-(2-thienylcarbonyl)carbonohydrazonoyl]-4-biphenylyl acetate](/img/structure/B5397878.png)
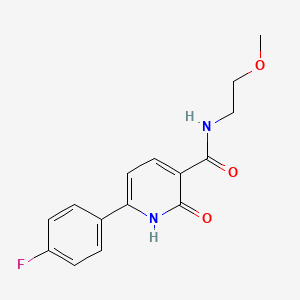
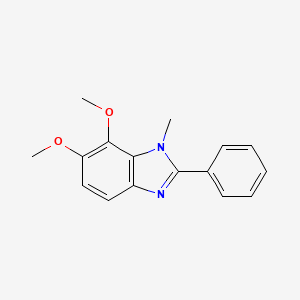
![methyl 2-[(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)carbonyl]benzoate](/img/structure/B5397907.png)
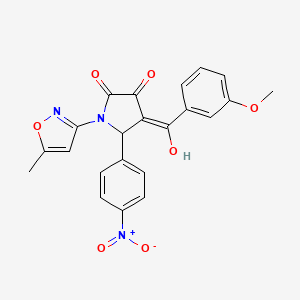

![5-{[3-(methoxymethyl)piperidin-1-yl]carbonyl}-2,3'-bipyridine](/img/structure/B5397924.png)
![2-(2-chloro-4-{[methyl(5-quinolinylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B5397932.png)
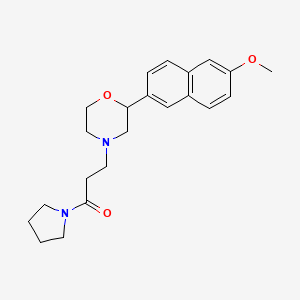
![[3-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)phenyl]methanol](/img/structure/B5397954.png)